1-[4-(Methoxymethoxy)phenyl]piperazine

Medicinal Chemistry Physicochemical Profiling Drug Discovery

1-[4-(Methoxymethoxy)phenyl]piperazine is a critical intermediate for Posaconazole API synthesis, featuring a methoxymethoxy (MOM) protecting group that prevents phenol oxidation and ensures selective N-arylation. Unlike the hydroxy or methoxy analogs, the MOM group delivers superior reaction selectivity and avoids harsh demethylation steps. Also employed as a reference standard for HPLC/LC-MS impurity profiling. Ideal for medicinal chemistry SAR libraries and ADME property screening. Order now for reliable, high-purity supply essential for pharmaceutical R&D and quality control.

Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28
CAS No. 1246818-74-5
Cat. No. B1146821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methoxymethoxy)phenyl]piperazine
CAS1246818-74-5
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28
Structural Identifiers
SMILESCOCOC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C12H18N2O2/c1-15-10-16-12-4-2-11(3-5-12)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5): Intermediate for Triazole Antifungals


1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5) is a phenylpiperazine derivative characterized by a methoxymethoxy (MOM) protecting group on the phenyl ring . This compound is primarily utilized as a key intermediate in the synthesis of Posaconazole, a broad-spectrum triazole antifungal . The MOM moiety serves as a temporary protecting group for the phenol, enabling selective downstream modifications in multi-step syntheses [1].

1-[4-(Methoxymethoxy)phenyl]piperazine (CAS 1246818-74-5) Cannot Be Replaced by Simple Hydroxy or Methoxy Analogs


Although structurally related to 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) and 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5), 1-[4-(Methoxymethoxy)phenyl]piperazine is not a direct substitute. The MOM group provides a distinct balance of lipophilicity and hydrogen bonding capacity compared to the free phenol or methyl ether, which critically influences reaction selectivity, solubility, and purification characteristics in pharmaceutical syntheses . Substituting a hydroxy or methoxy analog can lead to undesired side reactions or require additional protection/deprotection steps, directly impacting yield and purity .

Quantitative Differentiation of 1-[4-(Methoxymethoxy)phenyl]piperazine (1246818-74-5) from Hydroxy and Methoxy Analogs


Predicted pKa Value Indicates Distinct Protonation State at Physiological pH

The predicted acid dissociation constant (pKa) of 1-[4-(Methoxymethoxy)phenyl]piperazine is 8.97±0.10, which is essentially identical to that of its methoxy analog 1-(4-methoxyphenyl)piperazine (pKa 8.98±0.10) but significantly different from the hydroxy analog 1-(4-hydroxyphenyl)piperazine (pKa ~9.5 for phenol). This suggests that the MOM-protected compound will have a protonation state at physiological pH similar to the methoxy derivative, but the MOM group can be selectively cleaved to reveal a phenol with a much lower pKa .

Medicinal Chemistry Physicochemical Profiling Drug Discovery

Boiling Point and Density Differentiate Physical Properties Critical for Purification

The predicted boiling point of 1-[4-(Methoxymethoxy)phenyl]piperazine is 370.7±37.0 °C, which is comparable to the hydroxy analog (371.3±27.0 °C) but markedly higher than the methoxy analog (130 °C). Similarly, the predicted density of the target compound (1.086±0.06 g/cm³) lies between that of the hydroxy analog (1.141±0.06 g/cm³) and the methoxy analog (1.0529 g/cm³, rough estimate) . These differences impact distillation, extraction, and chromatographic behavior.

Process Chemistry Purification Scale-up

Predicted Lipophilicity (LogP) Suggests Altered Membrane Permeability Profile

While experimental LogP values for 1-[4-(Methoxymethoxy)phenyl]piperazine are not publicly available, the MOM group is known to confer intermediate lipophilicity compared to a free phenol and a methyl ether. The hydroxy analog 1-(4-hydroxyphenyl)piperazine has a reported LogP of 0.374 . The methoxy analog 1-(4-methoxyphenyl)piperazine is expected to have a higher LogP (estimated ~1.5). The MOM-protected compound likely exhibits a LogP value between these extremes, providing a tunable lipophilicity profile for early-stage drug discovery [1].

ADME Drug Design Lipophilicity

Synthetic Utility: MOM Group Enables Selective Deprotection to Free Phenol

The methoxymethoxy (MOM) group is a well-established protecting group for phenols that can be selectively removed under mild acidic conditions without affecting other functional groups commonly present in pharmaceutical intermediates. In contrast, the methoxy analog 1-(4-methoxyphenyl)piperazine requires harsh demethylation conditions (e.g., BBr₃ or HBr) that are incompatible with many functional groups. The hydroxy analog is prone to oxidation and undesirable side reactions [1].

Organic Synthesis Protecting Groups Pharmaceutical Intermediates

Purity Profile: Posaconazole Impurity Standard

1-[4-(Methoxymethoxy)phenyl]piperazine is commercially available as a reference standard for Posaconazole impurity analysis. Suppliers typically offer purities of ≥98% as determined by HPLC . This is comparable to the purity levels offered for the related Posaconazole impurity 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine (CAS 1246815-17-7) . The availability of high-purity material is essential for accurate quantification in pharmaceutical quality control.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Recommended Procurement and Utilization Scenarios for 1-[4-(Methoxymethoxy)phenyl]piperazine (1246818-74-5)


Posaconazole Intermediate Synthesis: MOM Protection Strategy

In the synthesis of Posaconazole, 1-[4-(Methoxymethoxy)phenyl]piperazine serves as a key intermediate. The MOM group protects the phenol during N-arylation and other coupling reactions, preventing oxidation and undesired nucleophilic attacks. The MOM group is subsequently removed under mild acidic conditions to yield the final phenol-containing pharmacophore. This approach avoids harsh demethylation steps required for the methoxy analog .

Analytical Reference Standard for Posaconazole Impurity Profiling

Due to its presence as a process impurity in Posaconazole drug substance, 1-[4-(Methoxymethoxy)phenyl]piperazine is used as a reference standard in HPLC and LC-MS methods for quality control. Its distinct retention time and mass spectral signature allow for accurate quantification of this impurity in pharmaceutical batches, ensuring compliance with regulatory guidelines .

Building Block for Structure-Activity Relationship (SAR) Studies

The MOM-protected phenol in 1-[4-(Methoxymethoxy)phenyl]piperazine provides a convenient handle for SAR exploration in medicinal chemistry. Researchers can use this intermediate to synthesize libraries of derivatives with varied substituents on the piperazine nitrogen, while keeping the phenol protected. The MOM group can be cleaved at the end to reveal the phenol, allowing for direct comparison of biological activities between protected and unprotected forms [1].

Physical Property Screening in Early Drug Discovery

The predicted physicochemical properties (pKa 8.97, boiling point 370.7°C, intermediate lipophilicity) make 1-[4-(Methoxymethoxy)phenyl]piperazine a valuable compound for property-based screening cascades. Its distinct property profile compared to hydroxy and methoxy analogs can be used to assess the impact of phenol protection on solubility, permeability, and metabolic stability in early ADME assays .

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